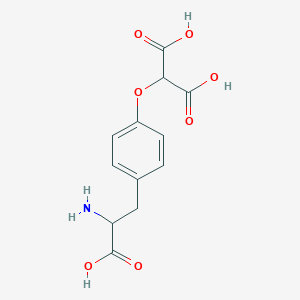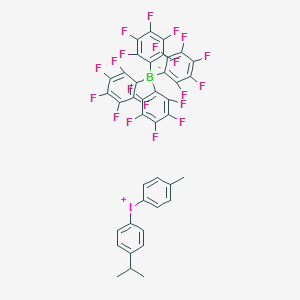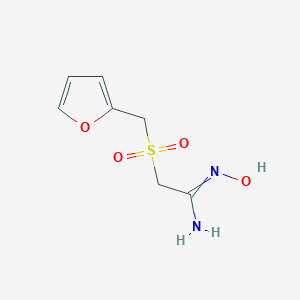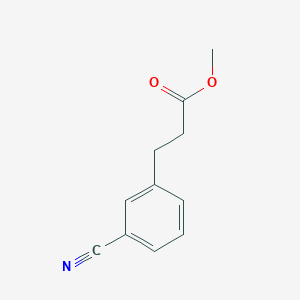
2,2,2-Trifluoro-1-(2-methylcyclohex-2-en-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-1-(2-methylcyclohex-2-en-1-yl)ethan-1-one, also known as TFME, is a chemical compound that is commonly used in scientific research. It is a colorless liquid with a strong odor, and it is often used as a reagent in organic synthesis. TFME is a versatile compound that has a wide range of applications in various fields of research.
Wirkmechanismus
2,2,2-Trifluoro-1-(2-methylcyclohex-2-en-1-yl)ethan-1-one acts as a nucleophile in many reactions, particularly in the formation of carbon-carbon bonds. It can also act as a Lewis acid, which enables it to form complexes with metal ions. 2,2,2-Trifluoro-1-(2-methylcyclohex-2-en-1-yl)ethan-1-one can also act as a hydrogen bond acceptor, which makes it useful in the study of protein-ligand interactions.
Biochemical and Physiological Effects:
2,2,2-Trifluoro-1-(2-methylcyclohex-2-en-1-yl)ethan-1-one has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, particularly in breast cancer and leukemia. 2,2,2-Trifluoro-1-(2-methylcyclohex-2-en-1-yl)ethan-1-one has also been found to have anti-inflammatory and analgesic effects. Additionally, 2,2,2-Trifluoro-1-(2-methylcyclohex-2-en-1-yl)ethan-1-one has been shown to have antioxidant properties, which may help to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,2,2-Trifluoro-1-(2-methylcyclohex-2-en-1-yl)ethan-1-one is its versatility. It can be used in a wide range of reactions, and it is a useful reagent for the synthesis of pharmaceuticals and other compounds. 2,2,2-Trifluoro-1-(2-methylcyclohex-2-en-1-yl)ethan-1-one is also relatively easy to handle and store, and it has a long shelf life. However, 2,2,2-Trifluoro-1-(2-methylcyclohex-2-en-1-yl)ethan-1-one can be expensive, and it may not be suitable for all reactions. Additionally, 2,2,2-Trifluoro-1-(2-methylcyclohex-2-en-1-yl)ethan-1-one has a strong odor, which can be unpleasant and potentially harmful if inhaled.
Zukünftige Richtungen
There are many potential future directions for research involving 2,2,2-Trifluoro-1-(2-methylcyclohex-2-en-1-yl)ethan-1-one. One area of interest is the development of new synthetic routes for 2,2,2-Trifluoro-1-(2-methylcyclohex-2-en-1-yl)ethan-1-one that are more efficient and cost-effective. Additionally, 2,2,2-Trifluoro-1-(2-methylcyclohex-2-en-1-yl)ethan-1-one could be used in the development of new drugs for the treatment of cancer and other diseases. 2,2,2-Trifluoro-1-(2-methylcyclohex-2-en-1-yl)ethan-1-one could also be used in the study of protein-ligand interactions, particularly in the development of new drugs that target specific proteins. Finally, 2,2,2-Trifluoro-1-(2-methylcyclohex-2-en-1-yl)ethan-1-one could be used in the development of new catalysts for chemical reactions, particularly in the field of green chemistry.
Synthesemethoden
2,2,2-Trifluoro-1-(2-methylcyclohex-2-en-1-yl)ethan-1-one can be synthesized through a variety of methods, including the reaction of 2-methylcyclohexanone with trifluoroacetic acid and acetic anhydride. This method involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid. Another method involves the reaction of 2-methylcyclohexanone with trifluoroacetyl chloride in the presence of a base such as triethylamine. This method produces 2,2,2-Trifluoro-1-(2-methylcyclohex-2-en-1-yl)ethan-1-one with a high yield and purity.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-1-(2-methylcyclohex-2-en-1-yl)ethan-1-one has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals. 2,2,2-Trifluoro-1-(2-methylcyclohex-2-en-1-yl)ethan-1-one is also used as a solvent in the extraction and purification of natural products. Additionally, 2,2,2-Trifluoro-1-(2-methylcyclohex-2-en-1-yl)ethan-1-one is used as a ligand in the preparation of metal complexes for catalytic reactions. 2,2,2-Trifluoro-1-(2-methylcyclohex-2-en-1-yl)ethan-1-one is also used in the study of the structure and function of proteins and enzymes.
Eigenschaften
CAS-Nummer |
163882-73-3 |
|---|---|
Produktname |
2,2,2-Trifluoro-1-(2-methylcyclohex-2-en-1-yl)ethan-1-one |
Molekularformel |
C9H11F3O |
Molekulargewicht |
192.18 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-(2-methylcyclohex-2-en-1-yl)ethanone |
InChI |
InChI=1S/C9H11F3O/c1-6-4-2-3-5-7(6)8(13)9(10,11)12/h4,7H,2-3,5H2,1H3 |
InChI-Schlüssel |
NUHINZKFHHJURI-UHFFFAOYSA-N |
SMILES |
CC1=CCCCC1C(=O)C(F)(F)F |
Kanonische SMILES |
CC1=CCCCC1C(=O)C(F)(F)F |
Synonyme |
Ethanone, 2,2,2-trifluoro-1-(2-methyl-2-cyclohexen-1-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![N-[1-[1-(benzenesulfonyl)pyrrol-3-yl]ethylidene]hydroxylamine](/img/structure/B66331.png)
![Dimethyl-[methyl-[3-(2,2,6,6-tetramethylpiperidin-4-yl)oxypropyl]-trimethylsilyloxysilyl]oxy-trimethylsilyloxysilane](/img/structure/B66339.png)

